molecular formula C13H18N2O3 B4980312 2-methyl-3-nitro-N-(pentan-2-yl)benzamide

2-methyl-3-nitro-N-(pentan-2-yl)benzamide

Cat. No.: B4980312
M. Wt: 250.29 g/mol
InChI Key: NJTSONSSJSIHQR-UHFFFAOYSA-N
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Description

2-methyl-3-nitro-N-(pentan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by a benzene ring substituted with a methyl group, a nitro group, and an amide group attached to a pentan-2-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-N-(pentan-2-yl)benzamide typically involves the nitration of 2-methylbenzamide followed by the introduction of the pentan-2-yl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to an amide formation reaction with pentan-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-nitro-N-(pentan-2-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methyl group on the benzene ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 2-methyl-3-amino-N-(pentan-2-yl)benzamide.

    Substitution: Halogenated derivatives such as 2-methyl-3-nitro-4-chloro-N-(pentan-2-yl)benzamide.

    Hydrolysis: 2-methyl-3-nitrobenzoic acid and pentan-2-amine.

Scientific Research Applications

2-methyl-3-nitro-N-(pentan-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with anti-inflammatory or anticancer properties.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other functional materials.

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-(pentan-2-yl)benzamide depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antibacterial or anticancer effects. The amide group may also play a role in binding to target proteins, influencing their activity and function.

Comparison with Similar Compounds

2-methyl-3-nitro-N-(pentan-2-yl)benzamide can be compared with other similar compounds, such as:

    2-methyl-3-nitro-N-(pentan-3-yl)benzamide: Similar structure but with a different position of the pentyl chain, which may affect its reactivity and biological activity.

    2-methyl-3-nitro-N-(hexan-2-yl)benzamide: Similar structure but with a longer alkyl chain, which may influence its solubility and pharmacokinetic properties.

    2-methyl-3-nitro-N-(butan-2-yl)benzamide: Similar structure but with a shorter alkyl chain, which may affect its chemical stability and biological interactions.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and amide functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-3-nitro-N-pentan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-4-6-9(2)14-13(16)11-7-5-8-12(10(11)3)15(17)18/h5,7-9H,4,6H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTSONSSJSIHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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